molecular formula C13H13Cl2F3N2O B1441887 {2-[3-(Trifluoromethyl)phenoxy]pyridin-3-yl}methylamine dihydrochloride CAS No. 1211488-35-5

{2-[3-(Trifluoromethyl)phenoxy]pyridin-3-yl}methylamine dihydrochloride

Cat. No.: B1441887
CAS No.: 1211488-35-5
M. Wt: 341.15 g/mol
InChI Key: QVGSHACNNMNKFX-UHFFFAOYSA-N
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Description

{2-[3-(Trifluoromethyl)phenoxy]pyridin-3-yl}methylamine dihydrochloride is a chemical compound with the molecular formula C13H13Cl2F3N2O . It is known for its unique structure, which includes a trifluoromethyl group attached to a phenoxy ring, linked to a pyridinylmethylamine moiety. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of {2-[3-(Trifluoromethyl)phenoxy]pyridin-3-yl}methylamine dihydrochloride involves several steps. One common synthetic route includes the reaction of 3-(trifluoromethyl)phenol with 3-bromopyridine in the presence of a base to form the intermediate {2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methanol. This intermediate is then converted to the final product by reacting with methylamine and hydrochloric acid . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

{2-[3-(Trifluoromethyl)phenoxy]pyridin-3-yl}methylamine dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

This compound is widely used in scientific research due to its versatile chemical properties. In chemistry , it serves as a building block for synthesizing more complex molecules. In biology , it is used in studies involving enzyme inhibition and receptor binding. In medicine Additionally, it is used in the industry for developing new materials and chemical processes .

Mechanism of Action

The mechanism of action of {2-[3-(Trifluoromethyl)phenoxy]pyridin-3-yl}methylamine dihydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, making it a potent inhibitor or activator. The compound can modulate various biochemical pathways, leading to its effects on cellular functions .

Comparison with Similar Compounds

Compared to other similar compounds, {2-[3-(Trifluoromethyl)phenoxy]pyridin-3-yl}methylamine dihydrochloride stands out due to its unique trifluoromethyl group, which imparts distinct chemical and biological properties. Similar compounds include:

  • {2-[3-(Trifluoromethyl)phenoxy]pyridin-3-yl}methanol
  • {2-[3-(Trifluoromethyl)phenoxy]pyridin-3-yl}methylamine
  • {2-[3-(Trifluoromethyl)phenoxy]pyridin-3-yl}methyl chloride These compounds share structural similarities but differ in their functional groups, leading to variations in their reactivity and applications.

Properties

IUPAC Name

[2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O.2ClH/c14-13(15,16)10-4-1-5-11(7-10)19-12-9(8-17)3-2-6-18-12;;/h1-7H,8,17H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGSHACNNMNKFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=CC=N2)CN)C(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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